4-(Difluoromethoxy)phenyl isocyanate

Organic synthesis Isocyanate chemistry Regioselectivity

4-(Difluoromethoxy)phenyl isocyanate (DFMOC-NCO, CAS 58417-15-5) is an organic building block belonging to the aromatic isocyanate class, characterized by a para-substituted difluoromethoxy group on the phenyl ring. It is primarily employed as a reagent for protecting amino groups during organic synthesis and as a labeling reagent in peptide and protein chemistry.

Molecular Formula C8H5F2NO2
Molecular Weight 185.13 g/mol
CAS No. 58417-15-5
Cat. No. B1349296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)phenyl isocyanate
CAS58417-15-5
Molecular FormulaC8H5F2NO2
Molecular Weight185.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=O)OC(F)F
InChIInChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H
InChIKeyXLUSNOUGZQJPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)phenyl Isocyanate (CAS 58417-15-5): Chemical Identity, Physicochemical Baselines, and Comparative Procurement Context


4-(Difluoromethoxy)phenyl isocyanate (DFMOC-NCO, CAS 58417-15-5) is an organic building block belonging to the aromatic isocyanate class, characterized by a para-substituted difluoromethoxy group on the phenyl ring . It is primarily employed as a reagent for protecting amino groups during organic synthesis and as a labeling reagent in peptide and protein chemistry . The compound's identity is defined by its molecular formula C₈H₅F₂NO₂, molecular weight of 185.13 g/mol, and a reported purity specification of ≥98.5% (GC) from commercial suppliers, with a density of 1.323 g/mL at 25 °C, boiling point of 209 °C (lit.), and refractive index of n20/D 1.495 (lit.) serving as critical quality control baselines for procurement .

Why Aromatic Isocyanates Are Not Interchangeable: The Case for 4-(Difluoromethoxy)phenyl Isocyanate in Precision Synthesis


Substitution among aromatic isocyanate building blocks—such as 2-(difluoromethoxy)phenyl isocyanate (ortho-isomer, CAS 186589-03-7), 3-chloro-4-(difluoromethoxy)phenyl isocyanate (CAS 39479-97-5), or 4-(trifluoromethoxy)phenyl isocyanate (CAS 35037-73-1)—cannot be performed without significant alteration of reaction outcomes, physicochemical behavior, and biological function [1]. The difluoromethoxy group (-OCF₂H) is not a generic fluoroalkoxy substituent; its unique electronic properties, conformational preferences, and hydrogen-bond donor capacity differentiate it from -OCH₃, -OCF₃, or positional isomers, leading to divergent reactivity, lipophilicity, and downstream molecular recognition profiles [2][3]. The para-substitution pattern of DFMOC-NCO ensures distinct regiospecificity and steric accessibility compared to its ortho-isomer, while the absence of additional ring substituents (e.g., chlorine) avoids confounding electronic and steric effects that alter reaction kinetics and selectivity . These non-trivial differences mandate that researchers and procurement specialists verify exact compound identity—CAS 58417-15-5—rather than relying on functional class similarity, as the evidence below demonstrates quantifiable differentiation.

Quantitative Differentiation of 4-(Difluoromethoxy)phenyl Isocyanate (58417-15-5) Against Closest Analogs: Procurement Evidence Guide


Regioisomeric Purity: Quantified Distinction from Ortho-Isomer (CAS 186589-03-7) as Procurement Criterion

4-(Difluoromethoxy)phenyl isocyanate (CAS 58417-15-5) is the para-substituted isomer, structurally and functionally distinct from 2-(difluoromethoxy)phenyl isocyanate (ortho-isomer, CAS 186589-03-7) [1]. Commercial specifications require ≥98.5% purity (GC) with quantifiable refractive index (n20/D 1.495 lit.) and density (1.323 g/mL at 25 °C) parameters that differentiate it from ortho-isomer formulations . The para-substitution ensures linear geometry and minimized steric hindrance at the reactive N=C=O site, whereas the ortho-isomer exhibits intramolecular steric and electronic interactions between the -OCF₂H group and the isocyanate moiety, altering reaction kinetics and product regiochemistry .

Organic synthesis Isocyanate chemistry Regioselectivity Peptide chemistry Pharmaceutical intermediates

Electronic Substituent Effects: Absence of Chlorine Avoids Reactivity Alteration Relative to 3-Chloro Analog

The target compound lacks the electron-withdrawing chloro substituent present in 3-chloro-4-(difluoromethoxy)phenyl isocyanate (CAS 39479-97-5). The presence of the chloro group in the 3-position substantially alters the electronic environment of the aromatic ring and the isocyanate moiety, modifying electrophilicity and reaction rates with nucleophiles . 4-(Difluoromethoxy)phenyl isocyanate provides an unperturbed electronic baseline, whereas the chloro-substituted analog exhibits enhanced electrophilicity due to combined -I inductive effects of chlorine and difluoromethoxy groups [1].

Medicinal chemistry Agrochemical synthesis Reactivity modulation Electron-withdrawing groups

Lipophilicity Control: -OCF₂H as a Differentiated Bioisostere with Defined Hydrogen-Bond Donor Capacity Relative to -OCH₃ and -OCF₃ Analogs

The difluoromethoxy group (-OCF₂H) in 4-(Difluoromethoxy)phenyl isocyanate confers distinct physicochemical properties compared to analogs bearing methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups. The -OCF₂H group acts as a lipophilic hydrogen bond donor, whereas -OCH₃ is a hydrogen bond acceptor and -OCF₃ is a purely lipophilic group with no hydrogen bond donor capacity [1]. Experimental measurements indicate that the difluoromethoxy group increases lipophilicity (logP) relative to -OCH₃ but decreases it relative to -OCF₃, providing an intermediate and tunable lipophilic profile [2]. The computed XLogP3 value for 4-(difluoromethoxy)phenyl isocyanate is 3.6 [3].

Medicinal chemistry Drug design Bioisosterism Lipophilicity Hydrogen bonding

Reversible Amino Protection: Defined Cleavage Conditions Support Synthetic Flexibility

4-(Difluoromethoxy)phenyl isocyanate reacts with amino groups to form urea derivatives, a reaction that is reversible under controlled cleavage conditions, enabling regeneration of the original amine functionality . This reversible covalent modification provides a defined protection/deprotection cycle that is essential for multistep synthetic sequences. The urea formation proceeds with high selectivity, allowing for precise control over which amino groups are protected [1]. This property is not universally shared among all aryl isocyanates, as cleavage efficiency depends on the electronic and steric properties of the aryl substituent.

Peptide synthesis Protecting group chemistry Organic synthesis Urea formation

Commercial Purity Specifications: ≥98.5% (GC) and 99% Options Provide Procurement Baseline

Commercially available 4-(Difluoromethoxy)phenyl isocyanate is supplied with defined purity specifications that serve as procurement baselines. Thermo Scientific offers a 99% purity grade with assay range 98.5% min. (GC) , while Sigma-Aldrich provides a 98% assay grade . The density (1.323 g/mL at 25 °C) and refractive index (n20/D 1.495 lit.) specifications are consistent across suppliers and serve as identity confirmation metrics .

Quality control Analytical chemistry Procurement specification GC purity

High-Value Application Scenarios for 4-(Difluoromethoxy)phenyl Isocyanate Based on Quantitative Differentiation Evidence


Peptide and Protein Labeling Requiring Regiospecific and Reversible Modification

The para-substituted geometry of 4-(Difluoromethoxy)phenyl isocyanate ensures predictable orientation and minimal steric interference when labeling amino groups on peptides and proteins . The reversible nature of the resulting urea adduct allows for controlled deprotection, enabling the compound to function as a temporary tag rather than a permanent modification [1]. This is particularly valuable in peptide synthesis workflows where amino groups must be protected during coupling steps and subsequently liberated.

Medicinal Chemistry SAR Studies Exploiting -OCF₂H Hydrogen Bond Donor Capacity

The difluoromethoxy group's unique ability to act as a lipophilic hydrogen bond donor distinguishes 4-(Difluoromethoxy)phenyl isocyanate from -OCH₃ and -OCF₃ analogs in medicinal chemistry applications [2][3]. Researchers investigating structure-activity relationships (SAR) can use this compound to introduce a defined hydrogen bond donor motif that simultaneously modulates lipophilicity, enabling fine-tuning of target binding and pharmacokinetic properties without the confounding effects of additional substituents such as chlorine .

Synthesis of Fluorinated Agrochemical Intermediates Requiring Defined Electronic Baselines

The absence of additional electron-withdrawing groups (such as chlorine) in 4-(Difluoromethoxy)phenyl isocyanate provides an unperturbed electronic baseline for constructing agrochemical intermediates . This allows researchers to attribute observed biological activity solely to the -OCF₂H and urea-derived moieties, without confounding substituent effects. The compound serves as a versatile building block for introducing the difluoromethoxyphenyl pharmacophore into herbicides, fungicides, or insecticides where metabolic stability and membrane permeability are desired [2][3].

Analytical Method Development Requiring Defined Purity and Physicochemical Constants

The well-characterized physicochemical constants of 4-(Difluoromethoxy)phenyl isocyanate—including density (1.323 g/mL at 25 °C), boiling point (209 °C), and refractive index (n20/D 1.495)—coupled with commercial purity specifications of ≥98.5% (GC) make it suitable as a reference standard or starting material in analytical method development . Its distinct InChIKey (XLUSNOUGZQJPRN-UHFFFAOYSA-N) ensures unambiguous identification and differentiation from regioisomers in LC-MS and GC-MS workflows [4].

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